3,4-Methylenedioxy-N-ethylamphetamine

Übersicht

Beschreibung

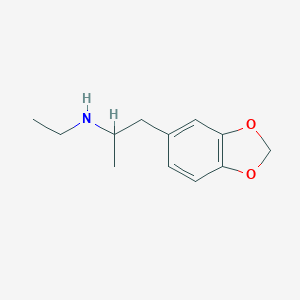

3,4-Methylenedioxy-N-ethylamphetamine (MDEA) is a psychoactive drug that belongs to the amphetamine class of drugs. MDEA is also known as "Eve" and is structurally similar to MDMA (ecstasy). MDEA is a popular research chemical that has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development and Validation

- A study by Harahap et al. (2020) developed and validated an analytical method to determine MDEA in dried blood spots using gas chromatography-mass spectrometry (GC-MS) Harahap, Irawan, & Kuswardani, 2020.

Forensic Science and Drug Analysis

- Al-Hossaini et al. (2010) utilized GC-MS and GC-IRD analysis to differentiate MDEA from similar substances in forensic science Al-Hossaini, Awad, Deruiter, & Clark, 2010.

- Malaca et al. (2019) reported on the determination of MDEA and other amphetamine-type stimulants in urine samples Malaca, Rosado, Restolho, Rodilla, Rocha, Silva, Margalho, Barroso, & Gallardo, 2019.

Identification and Discrimination Techniques

- A study by Nguyen et al. (2015) used portable capillary electrophoresis with contactless conductivity detection for the identification of MDEA Nguyen, Pham, Ta, Nguyen, Nguyen, Le, Koenka, Sáiz, Hauser, & Mai, 2015.

- Aalberg et al. (2003) focused on chromatographic and spectroscopic methods for identification of MDEA and related substances Aalberg, Deruiter, Noggle, Sippola, & Clark, 2003.

Pharmacological and Toxicological Studies

- Freudenmann & Spitzer (2006) reviewed the pharmacology and toxicology of MDEA, focusing on its effects and potential risks Freudenmann & Spitzer, 2006.

- Passie & Benzenhöfer (2018) explored the use of MDEA and other similar compounds in military and intelligence contexts historically Passie & Benzenhöfer, 2018.

Metabolism and Bioactive Effects

- Meyer et al. (2009) investigated the metabolism of MDEA and its capability to inhibit catechol-O-methyltransferase-catalyzed dopamine 3-methylation Meyer & Maurer, 2009.

Substance Abuse and Detection

- Teunissen et al. (2017) developed a paper spray mass spectrometry method for the quantitative determination of MDEA among other amphetamines in whole blood Teunissen, Fedick, Berendsen, Nielen, Eberlin, Cooks, & Asten, 2017.

Eigenschaften

CAS-Nummer |

14089-52-2 |

|---|---|

Produktname |

3,4-Methylenedioxy-N-ethylamphetamine |

Molekularformel |

C12H17NO2 |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |

InChI |

InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |

InChI-Schlüssel |

PVXVWWANJIWJOO-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2 |

Kanonische SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2 |

Andere CAS-Nummern |

82801-81-8 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |

Synonyme |

(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |

Herkunft des Produkts |

United States |

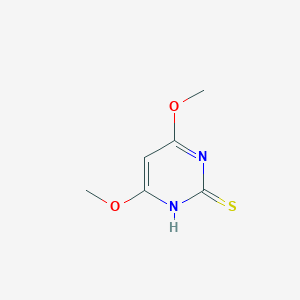

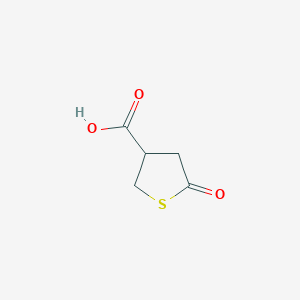

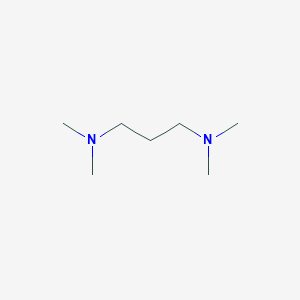

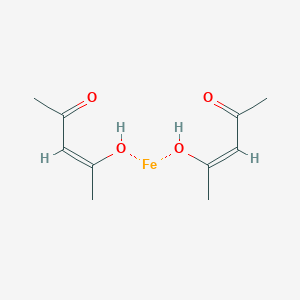

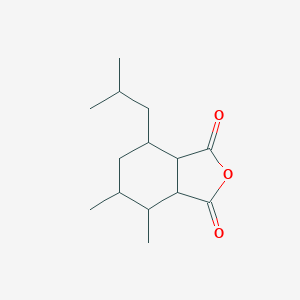

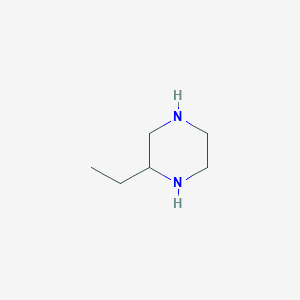

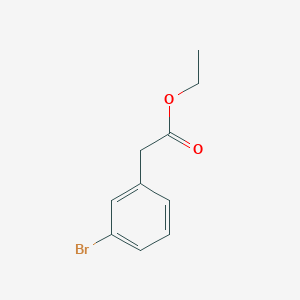

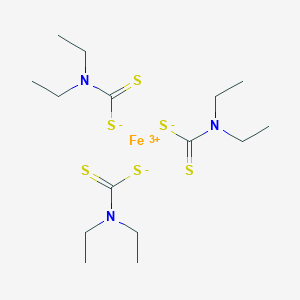

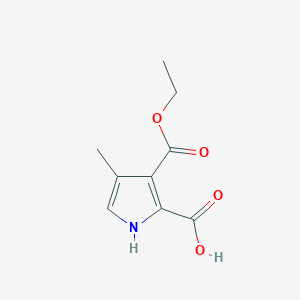

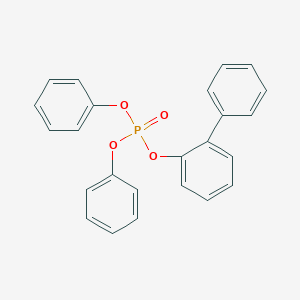

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)